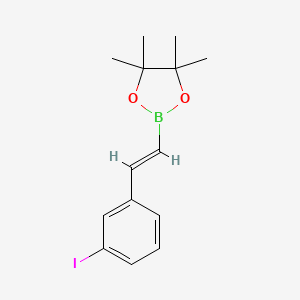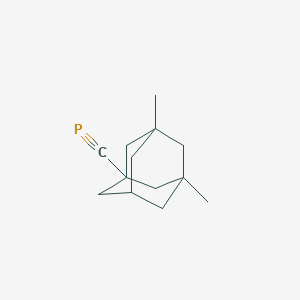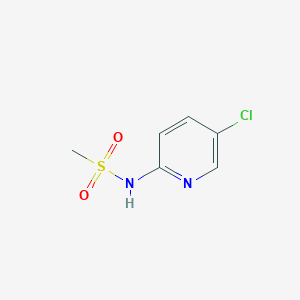
1,3,3-Trimethyl-6-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-6-nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family This compound is characterized by the presence of a nitro group at the 6th position and three methyl groups at the 1st and 3rd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-nitroindolin-2-one typically involves the nitration of 1,3,3-trimethylindolin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, concentration, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atom.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3,3-Trimethyl-6-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities. They have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The unique structural features of 1,3,3-Trimethyl-6-nitroindolin-2-one make it a candidate for use in the development of advanced materials, such as organic semiconductors and photonic devices.
Biological Research: The compound has been used as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-6-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways can vary depending on the specific biological context and the derivative of the compound used.
Comparison with Similar Compounds
1,3,3-Trimethyl-6-nitroindolin-2-one can be compared with other indolin-2-one derivatives, such as:
1,3,3-Trimethyl-5-nitroindolin-2-one: Similar structure but with the nitro group at the 5th position, which may result in different biological activities and reactivity.
3,3-Dimethyl-6-nitroindolin-2-one: Lacks one methyl group compared to this compound, potentially affecting its chemical properties and applications.
Indolin-2-one Nitroimidazole Hybrids: These compounds combine the indolin-2-one core with a nitroimidazole moiety, exhibiting unique dual modes of action and enhanced biological activities
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-nitroindol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)8-5-4-7(13(15)16)6-9(8)12(3)10(11)14/h4-6H,1-3H3 |
InChI Key |
RJTJYHOLNLWWCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)
![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)

![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)





